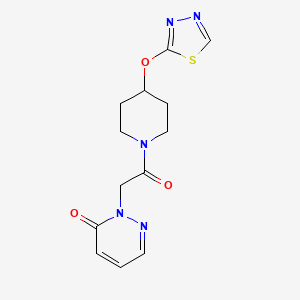

![molecular formula C20H22N4O2S2 B2433815 4-(((4-amino-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il)tio)metil)-N-(3-hidroxipropil)benzamida CAS No. 433702-66-0](/img/structure/B2433815.png)

4-(((4-amino-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il)tio)metil)-N-(3-hidroxipropil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

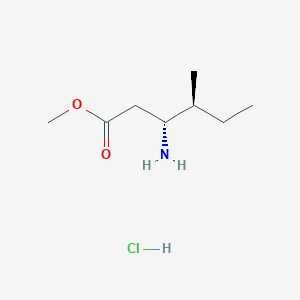

4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.

BenchChem offers high-quality 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Este compuesto exhibe una actividad inhibitoria significativa contra PDE10A, con un valor de IC50 de 1,60 μM . PDE10A es una enzima involucrada en la regulación de los niveles de nucleótidos cíclicos, particularmente cAMP y cGMP. La inhibición de PDE10A tiene implicaciones para varios trastornos neurológicos, incluida la esquizofrenia, la enfermedad de Huntington y la enfermedad de Parkinson.

- Mecanismo: El compuesto probablemente interactúa con PDE10A a través de enlaces de hidrógeno e interacciones aromáticas con residuos específicos de aminoácidos .

- El compuesto puede servir como precursor para la síntesis de análogos de 6,7-dihidro-5H-ciclopenta[b]piridin-5-ona. La oxidación directa de análogos de 2,3-ciclopentenopiridina a estos derivados de ciclopenta[b]piridin-5-ona se logró utilizando triflato de manganeso(II) (Mn(OTf)2) como catalizador y hidroperóxido de terc-butilo (t-BuOOH) como oxidante en agua. Esta reacción ocurre a 25 °C con alto rendimiento y excelente quimioselectividad .

Inhibidores de la Fosfodiesterasa 10A (PDE10A)

Síntesis de Análogos de 6,7-Dihidro-5H-Ciclopenta[b]piridin-5-ona

Mecanismo De Acción

Target of Action

The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders . It is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP .

Mode of Action

The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 . These interactions inhibit the function of PDE10A, leading to an increase in the levels of cAMP and cGMP .

Biochemical Pathways

The inhibition of PDE10A affects the cAMP/protein kinase A (PKA) signalling pathway . In the direct pathway neurons, this inhibition leads to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .

Pharmacokinetics

The compound’s significant inhibitory activity against pde10a suggests that it may have good bioavailability .

Result of Action

The inhibition of PDE10A by this compound leads to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances . A study showed that a PDE10A inhibitor raised DARPP-32 phosphorylation by 6-fold in the indirect pathway neurons, indicating the predominant effect of PDE10A inhibition in these neurons .

Propiedades

IUPAC Name |

4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUCXKVVTPWYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)

![2-methyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2433735.png)

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)

![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433740.png)

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2433741.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)

![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)

![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)